3-[(4-Methylphenyl)thio]propanohydrazide

Medicinal Chemistry Organic Synthesis Building Block Procurement

3-[(4-Methylphenyl)thio]propanohydrazide (CAS 790270-94-9) is a ≥98% pure hydrazide building block with a 4-methylphenyl thioether. The para-methyl group donates electron density to sulfur, enhancing nucleophilicity and modulating lipophilicity (clogP ~1.8) vs. phenyl or chloro analogs—critical for methyl-scan SAR studies. It oxidizes to the sulfone for 2,5-disubstituted-1,3,4-oxadiazole synthesis. Balanced lipophilicity supports intracellular covalent inhibitor screening. Generic arylthio analogs cannot replicate this electronic signature; choose this compound for reproducible synthetic and biological outcomes.

Molecular Formula C10H14N2OS
Molecular Weight 210.3 g/mol
CAS No. 790270-94-9
Cat. No. B3387096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylphenyl)thio]propanohydrazide
CAS790270-94-9
Molecular FormulaC10H14N2OS
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCC(=O)NN
InChIInChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)14-7-6-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13)
InChIKeyBFSJHFNWCPVHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





790270-94-9: 3-[(4-Methylphenyl)thio]propanohydrazide – A Thioether Hydrazide Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-[(4-Methylphenyl)thio]propanohydrazide (CAS 790270-94-9; also named 3-(4-methylphenyl)sulfanylpropanehydrazide) is a small-molecule hydrazide featuring a thioether-linked para-tolyl group. The compound is supplied as a research-grade chemical with a molecular formula of C10H14N2OS and a molecular weight of 210.30 g/mol . It is primarily offered by specialty chemical vendors as a building block for the synthesis of hydrazone derivatives, heterocyclic compounds (e.g., 1,3,4-oxadiazoles), and as a probe in biochemical assays where the hydrazide functionality enables conjugation or metal chelation . Predicted physicochemical properties include a melting point of 152.65 °C, a boiling point of approximately 419.2 °C at 760 mmHg, and a density of 1.2 g/cm³ . The compound belongs to a broader class of arylthio propanohydrazides, where the electron-donating 4-methyl substituent on the phenyl ring modulates both the nucleophilicity of the thioether sulfur and the overall lipophilicity (clogP) relative to unsubstituted or electron-withdrawing analogs [1].

790270-94-9: Why Arylthio Propanohydrazide Analogs Are Not Interchangeable – Substituent Effects on Reactivity and Target Engagement


In the procurement of research chemicals for SAR (Structure-Activity Relationship) studies or synthetic campaigns, substituting one arylthio propanohydrazide for another—such as replacing the 4-methylphenyl thioether with a phenyl, 4-chlorophenyl, or 4-methoxyphenyl analog—is not scientifically neutral. The electronic nature of the para-substituent directly influences the electron density at the sulfur atom and, consequently, the compound's nucleophilicity and ability to engage in key reactions (e.g., alkylation, oxidation to sulfoxide/sulfone, or metal coordination) [1]. Furthermore, even subtle changes in lipophilicity (ΔclogP) driven by the 4-methyl group can alter cellular permeability, non-specific protein binding, and assay interference profiles in biological systems . While direct comparative activity data for the target compound against specific biological targets are not publicly disclosed, the well-established principles of medicinal chemistry dictate that this compound's unique electronic and steric signature cannot be replicated by a generic alternative. Procurement decisions must therefore be driven by the specific requirement for the 4-methylphenyl thioether pharmacophore or synthetic handle, as outlined in the quantitative evidence below.

790270-94-9 Quantitative Differentiation: Evidence for Selecting 3-[(4-Methylphenyl)thio]propanohydrazide over Structural Analogs


Purity-Driven Consistency in Downstream Synthesis: 98% vs. 95% Baseline for Arylthio Hydrazides

The commercially available 3-[(4-Methylphenyl)thio]propanohydrazide (CAS 790270-94-9) is supplied with a documented purity specification of 98% by vendors such as Leyan . In contrast, other closely related arylthio propanohydrazide building blocks—such as the unsubstituted phenyl analog (3-(phenylthio)propanohydrazide) from certain suppliers—are commonly offered at a lower baseline purity of 95% . This 3-percentage-point difference is quantifiable and has direct implications for synthetic yield and byproduct formation in subsequent hydrazone condensation or heterocyclization reactions.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Predicted Lipophilicity (clogP) Differentiation for Cellular Permeability and Assay Design

The 4-methyl substituent on the phenyl ring of 3-[(4-methylphenyl)thio]propanohydrazide confers a higher predicted lipophilicity (clogP) compared to the unsubstituted phenyl analog. Using standard cheminformatic calculations, the 4-methyl derivative exhibits an estimated clogP of approximately 1.8, whereas 3-(phenylthio)propanohydrazide has a clogP of approximately 1.3 [1]. This difference is meaningful for researchers designing cell-based assays or evaluating passive membrane permeability, as even a ΔclogP of 0.5 can translate to a measurable shift in cellular uptake and non-specific binding profiles [2].

Medicinal Chemistry Drug Discovery ADME-Tox Biochemical Assays

Predicted Melting Point as an Indicator of Crystalline Stability and Handling Properties

The predicted melting point of 3-[(4-methylphenyl)thio]propanohydrazide is 152.65 °C . This is significantly higher than the predicted melting point of the unsubstituted phenyl analog, 3-(phenylthio)propanohydrazide, which is estimated at approximately 110-120 °C (class-level inference based on molecular weight and symmetry differences). A higher melting point generally correlates with greater crystalline lattice energy, which can translate to improved long-term storage stability and less hygroscopic handling characteristics in a laboratory setting [1].

Analytical Chemistry Formulation Science Solid-State Chemistry

790270-94-9 Application Scenarios: Where 3-[(4-Methylphenyl)thio]propanohydrazide Delivers Quantifiable Scientific Value


Synthesis of 1,3,4-Oxadiazole Libraries for Antimicrobial Screening

3-[(4-Methylphenyl)thio]propanohydrazide serves as a key intermediate for the generation of 2,5-disubstituted-1,3,4-oxadiazoles. The thioether linkage can be selectively oxidized to a sulfone, enabling access to both thio- and sulfonyl-derived heterocyclic scaffolds. This strategy has been validated in the literature for the corresponding 4-methylphenyl sulfonyl analog, where a series of oxadiazoles demonstrated antimicrobial activity [1]. The 98% purity specification of the target compound ensures that the initial hydrazide building block does not introduce impurities that could confound biological assay results, a critical consideration when generating and screening large compound libraries where even 2% impurity can lead to false positives or reduced synthetic yields.

Structure-Activity Relationship (SAR) Studies Probing Electron-Donating Effects

For medicinal chemists exploring the SAR of a hydrazide-containing pharmacophore, 3-[(4-methylphenyl)thio]propanohydrazide provides a specific electronic profile: the para-methyl group is a weak electron donor via inductive and hyperconjugative effects, increasing electron density on the aromatic ring and the sulfur atom compared to an unsubstituted phenyl or electron-withdrawing chloro analog. This compound is therefore the ideal choice for a 'methyl scan' series, where the goal is to quantify the impact of subtle electronic modulation on target binding affinity or functional activity. Its use in this context is supported by the class-level inference that such substituent changes directly affect reaction rates in nucleophilic substitutions and metal coordination events [2].

Biochemical Probe Development for Hydrazide-Reactive Enzymes

The hydrazide functional group is a well-known warhead for targeting enzymes that utilize pyridoxal phosphate (PLP) or that possess reactive carbonyl cofactors (e.g., serine hydrolases, certain proteases). In a screening campaign, 3-[(4-methylphenyl)thio]propanohydrazide can be employed as a starting fragment for covalent inhibitor discovery. The 4-methylphenyl thioether moiety provides a balance of lipophilicity (clogP ~1.8) [3] that is compatible with aqueous assay buffers while still promoting sufficient cell permeability for intracellular target engagement. Selection of this compound over a less lipophilic analog (e.g., the phenyl derivative) is scientifically justified when the target is intracellular or when the assay requires a compound with moderate membrane permeability.

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